molecular formula C8H7NO2S B13190578 Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Cat. No.: B13190578
M. Wt: 181.21 g/mol
InChI Key: ACIITCJNINGLEG-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a chemical building block featuring a thiazole heterocycle and an ethyl propiolate ester. With the CAS number 1935188-42-3 and molecular formula C 8 H 7 NO 2 S, it has a molecular weight of 181.21 g/mol . This compound is a key synthetic intermediate in organic and medicinal chemistry, particularly for constructing complex thiazole-containing molecules. The thiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. Scientific literature highlights that novel thiazole derivatives are extensively investigated for their potential anticancer properties . Research indicates these compounds can exhibit activity against various cancer cell lines, including HCT-116, HT-29, and HepG2, with mechanisms of action that may involve the induction of apoptosis through the Bcl-2 family pathway . The presence of the electron-deficient alkyne system in its structure makes it a valuable electrophilic reagent for cycloaddition and coupling reactions, facilitating the creation of more complex molecular architectures. This compound is supplied For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-9-12-7/h5-6H,2H2,1H3

InChI Key

ACIITCJNINGLEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=NS1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analysis of Preparation Methods

Efficiency and Yield

  • Cyclization methods provide moderate to high yields (60-85%) but require longer reaction times and elevated temperatures.
  • Knoevenagel condensation reactions are efficient for introducing the propargyl ester moiety, offering high yields (up to 90%) under milder conditions.
  • Coupling and esterification methods allow for selective functionalization and are useful when sensitive substituents are present, though yields can be somewhat lower (50-75%) due to multiple steps.

Catalysts and Bases

  • Potassium carbonate and sodium hydroxide are commonly used bases to facilitate condensation and esterification reactions.
  • Carbodiimide coupling agents (EDC) combined with HOBt improve esterification efficiency and reduce side reactions.
  • Microwave irradiation has been reported to significantly reduce reaction times and improve yields in cyclization steps.

Solvent Effects

  • Ethanol is preferred for cyclization due to its protic nature and ability to dissolve both reactants.
  • DMF and acetonitrile are favored in coupling and esterification steps for their polar aprotic properties, enhancing reagent solubility and reaction rates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Cyclization α-Haloketone + Thiourea, reflux in ethanol Straightforward, good yields Longer reaction time, high temp
Knoevenagel Condensation Ethyl propiolate + thiazole aldehyde + base High yield, mild conditions Requires pure aldehyde precursor
Coupling/Esterification EDC + HOBt + DMF + mild heat Selective, good for sensitive groups Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate and related compounds:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight Purity Key Applications
This compound 1,2-thiazole Prop-2-ynoate ester Not explicitly given Inferred ~195-210 N/A Agrochemical intermediates, Click chemistry
Ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate Pyrazole Prop-2-ynoate ester C₈H₈N₂O₂ 164.16 95% Discontinued (synthesis challenges)
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Isoxazole Chloro, fluoro-phenyl, propanoate ester C₁₄H₁₃ClFNO₃ 297.71 N/A Pharmacological intermediates
Dichlobentiazox 1,2-thiazole 3,4-dichloro, benzothiazole dioxide C₁₀H₅Cl₂N₂O₃S₂ 342.19 N/A Pesticide (fungicide/herbicide)
4-Bromo-5-(bromomethyl)-1,2-thiazole 1,2-thiazole Bromo, bromomethyl C₄H₃Br₂NS 297.40 95% Halogenated building block
Key Observations:

Heterocycle Impact :

  • Thiazole derivatives (e.g., dichlobentiazox) exhibit bioactivity in agrochemicals due to sulfur's electron-withdrawing effects, enhancing stability in biological systems .
  • Pyrazole and isoxazole analogs (e.g., ) show divergent reactivity; pyrazole’s NH group enables hydrogen bonding, while isoxazole’s oxygen increases polarity .

Substituent Effects: Halogenation (e.g., bromo in , chloro in ) improves electrophilicity, facilitating nucleophilic substitutions. Esters (prop-2-ynoate vs. propanoate) influence steric bulk and conjugation: propynoates are more reactive in cycloadditions .

Molecular Weight and Applications :

  • Lower molecular weight pyrazole analog (164.16 g/mol) was discontinued, suggesting synthesis or stability issues .
  • Higher-weight dichlobentiazox (342.19 g/mol) demonstrates agrochemical efficacy, likely due to extended aromaticity and halogenation .

Stability and Commercial Availability

  • Thiazole derivatives (e.g., ) remain commercially available, emphasizing their versatility in organic synthesis.

Biological Activity

Ethyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an ethyl ester and a thiazole ring. The molecular formula is C8H7NO2SC_8H_7NO_2S, with a molecular weight of approximately 181.21 g/mol. The thiazole moiety is known for its significant role in various biological activities, making this compound particularly interesting for further research .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The thiazole ring allows the compound to modulate biochemical pathways involved in microbial growth inhibition and other cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes associated with microbial growth, potentially leading to antimicrobial effects .
  • Anticancer Properties : Some research indicates that compounds with similar structures exhibit anticancer properties by disrupting cell proliferation pathways .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although specific mechanisms require further investigation .

Biological Activities

This compound has demonstrated several biological activities:

Activity Description
AntimicrobialEffective against various bacterial and fungal strains.
AnticancerPotential to inhibit cancer cell proliferation through enzyme inhibition.
Anti-inflammatoryMay reduce inflammation in cellular models.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, suggesting strong efficacy .
  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound could significantly reduce the viability of certain cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

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